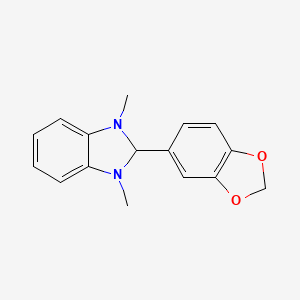

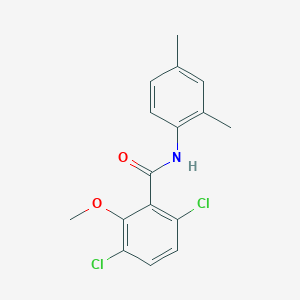

3-(2-chlorophenyl)-N-(3,5-dimethylphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar acrylamide compounds involves multi-step chemical processes, often starting from basic acrylate compounds combined with specific aromatic amines. For instance, the synthesis of related compounds includes nucleophilic substitution and carbanion reactions, optimized to achieve high yields and confirmed via spectroscopic methods such as NMR and MS spectrum (Zhang et al., 2019).

Molecular Structure Analysis

Molecular structure and spectroscopy analysis, including DFT studies and molecular docking, provide insights into the non-covalent interactions within molecules. These analyses help in understanding the stability and reactivity of the compounds. Detailed topological parameters from studies like QTAIM approach reveal weak to strong non-covalent interactions, aiding in the molecular structure analysis of acrylamide compounds (Shukla et al., 2020).

Chemical Reactions and Properties

Acrylamide compounds undergo various chemical reactions, including polymerization, which results in materials with potential applications. For example, the polymerization of acrylamide monomers using initiators like AIBN leads to polymers characterized by spectroscopic techniques, showing the versatility of these compounds in forming different polymeric structures (Ling et al., 1999).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and glass transition temperatures of polymers derived from acrylamide compounds, are crucial for their application. These properties are studied using techniques like thermogravimetric analysis and differential scanning calorimetry, providing insights into the materials' stability and compatibility with various solvents (Vijayanand et al., 2002).

Chemical Properties Analysis

The chemical properties of acrylamide compounds, including reactivity ratios and copolymer composition, are studied through radical-chain copolymerization processes. These studies help in understanding the copolymer microstructure and the effects of comonomer reactivities on the properties of the resulting polymers (Navolokina et al., 1998).

Applications De Recherche Scientifique

Biochemical Applications

Protein and Nucleic Acid Detection : A notable application involves the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels using scintillation autography. This method, which utilizes polyacrylamide gels for electrophoretic separations, is significantly sensitive, allowing for the detection of low concentrations of tritium, as well as other isotopes like 35S and 14C, in biological samples (Bonner & Laskey, 1974).

Polymer Chemistry and Material Science

Polyacrylamide Applications : Acrylamide is crucial in synthesizing polyacrylamide, which has applications across various industries. Polyacrylamide is used as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Its role in the laboratory as a solid support for protein separation by electrophoresis underscores its broad utility. The research highlights the need for understanding the chemistry and safety of acrylamide, given its widespread industrial use and presence in processed foods (Friedman, 2003).

Molecular Docking and DFT Studies : The synthesis, spectral analysis, molecular docking, and Density Functional Theory (DFT) studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer have been explored. These studies provide insights into the non-covalent interactions within the molecules, offering implications for designing materials with specific optical and electronic properties (Shukla, Chaudhary, & Pandey, 2020).

Controlled Polymerization : The controlled polymerization of (meth)acrylamides via atom transfer radical polymerization (ATRP) highlights a method to achieve polymers with precise molecular weights and low polydispersity. Such controlled polymerization techniques are fundamental in creating materials with specific characteristics for targeted applications (Teodorescu & Matyjaszewski, 2000).

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-12-9-13(2)11-15(10-12)19-17(20)8-7-14-5-3-4-6-16(14)18/h3-11H,1-2H3,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJGRBXHDXJPQR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)